molecular formula C7H10N2S B1308370 2-(Pyridin-2-ylthio)ethanamine CAS No. 42416-20-6

2-(Pyridin-2-ylthio)ethanamine

Cat. No.: B1308370
CAS No.: 42416-20-6
M. Wt: 154.24 g/mol
InChI Key: QZWULHZPKLFOQL-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylthio)ethanamine is an organic compound that features a pyridine ring attached to an ethanamine group via a sulfur atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and ethanamine functionalities allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylthio)ethanamine typically involves the reaction of 2-chloropyridine with thiourea to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylthio)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-(Pyridin-2-ylthio)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.

    Biology: The compound has potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent, given its structural similarity to other biologically active pyridine derivatives.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Pyridin-2-ylthio)ethanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom can form coordination complexes with metal ions, which can be exploited in catalysis or materials science. The pyridine ring can participate in π-π stacking interactions, which are important in the design of drugs and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanamine: Lacks the sulfur atom, which can affect its reactivity and biological activity.

    2-(Pyridin-2-ylthio)acetic acid: Contains a carboxylic acid group instead of an amino group, leading to different chemical properties and applications.

    2-(Pyridin-2-ylthio)ethanol: Contains a hydroxyl group, which can influence its solubility and reactivity.

Uniqueness

2-(Pyridin-2-ylthio)ethanamine is unique due to the presence of both the pyridine ring and the ethanamine group connected via a sulfur atom

Properties

IUPAC Name

2-pyridin-2-ylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWULHZPKLFOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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